molecular formula C9H13ClFN B2369189 (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride CAS No. 1820570-24-8

(1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B2369189
CAS No.: 1820570-24-8
M. Wt: 189.66
InChI Key: JBLAOTNJWNXKOA-OGFXRTJISA-N
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Description

(1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride: is a chiral amine compound that has gained attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride typically involves the reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 3-fluoro-4-methylacetophenone using a chiral catalyst to obtain the desired enantiomer. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalytic processes to achieve high enantioselectivity and yield. Recombinant whole-cell-mediated reduction has been reported as an efficient method for the preparation of optically pure ®-1-(3-fluoro-4-methylphenyl)ethanol, which can be further converted to the amine hydrochloride .

Chemical Reactions Analysis

Types of Reactions: (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride is used as a building block for the synthesis of various complex molecules.

Biology: The compound is utilized in biological research to study the effects of fluorine substitution on the activity of amine-containing biomolecules. It serves as a model compound for investigating enzyme-substrate interactions and metabolic pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is a precursor for the synthesis of pharmaceutical agents that target specific receptors or enzymes involved in various diseases .

Industry: The compound finds applications in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties make it valuable for developing new materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural features and the nature of the target .

Comparison with Similar Compounds

Uniqueness: The uniqueness of (1R)-1-(3-Fluoro-4-methylphenyl)ethan-1-amine hydrochloride lies in its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups enhances its stability and reactivity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(1R)-1-(3-fluoro-4-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN.ClH/c1-6-3-4-8(7(2)11)5-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLAOTNJWNXKOA-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](C)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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